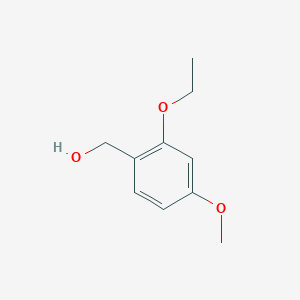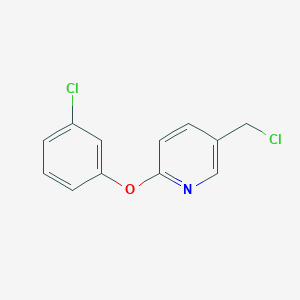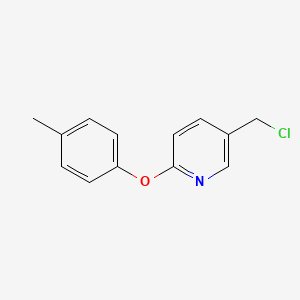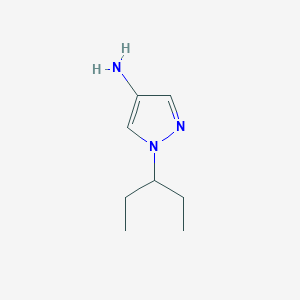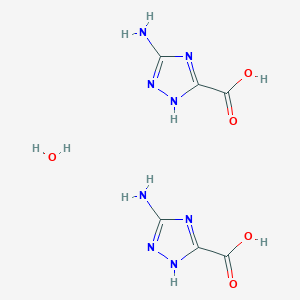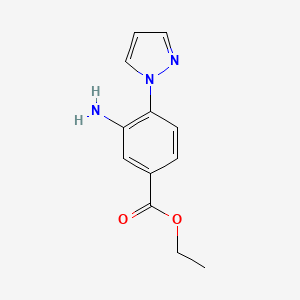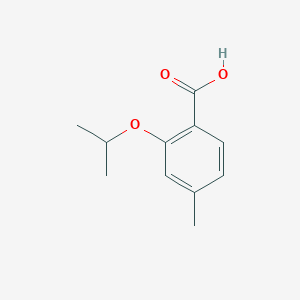
2'-Deoxycytidine5'-monophosphate hydrate; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Deoxycytidine5'-monophosphate (dCMP) hydrate is an important intermediate in the synthesis of nucleoside analogs that are used in a variety of scientific research applications. It is a nucleoside monophosphate that is composed of a ribose sugar and a nitrogenous base, cytidine. dCMP is a key component of DNA and RNA and is essential for the synthesis of a wide variety of nucleoside analogs.
科学的研究の応用
DCMP hydrate is used in a variety of scientific research applications. It is used in the synthesis of nucleoside analogs, which are used in the study of gene expression, cancer research, and drug development. 2'-Deoxycytidine5'-monophosphate hydrate; 98% is also used in the synthesis of DNA and RNA, which are essential for the study of gene expression and regulation. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% is used in the synthesis of oligonucleotides, which are used in the study of gene regulation and gene therapy.
作用機序
DCMP hydrate is a key intermediate in the synthesis of nucleoside analogs. When 2'-Deoxycytidine5'-monophosphate hydrate; 98% is incorporated into a nucleoside analog, it can interact with the nucleic acid base and cause changes in the structure and function of the nucleic acid. This can result in changes in gene expression and regulation. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% can interact with the nucleic acid backbone, resulting in changes in the structure and stability of the nucleic acid.
Biochemical and Physiological Effects
2'-Deoxycytidine5'-monophosphate hydrate; 98% hydrate is an important intermediate in the synthesis of nucleoside analogs, which are used in a variety of scientific research applications. When incorporated into a nucleoside analog, 2'-Deoxycytidine5'-monophosphate hydrate; 98% can interact with the nucleic acid base and cause changes in the structure and function of the nucleic acid. This can result in changes in gene expression and regulation. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% can interact with the nucleic acid backbone, resulting in changes in the structure and stability of the nucleic acid.
実験室実験の利点と制限
The main advantage of using 2'-Deoxycytidine5'-monophosphate hydrate; 98% hydrate in lab experiments is its low cost and availability. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% is relatively stable and can be stored for long periods of time without degradation. The main limitation of using 2'-Deoxycytidine5'-monophosphate hydrate; 98% in lab experiments is that it is not very soluble in water and must be dissolved in an organic solvent. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% can be toxic if ingested or inhaled and should be handled with care.
将来の方向性
The future of 2'-Deoxycytidine5'-monophosphate hydrate; 98% hydrate research is focused on developing new methods for the synthesis of nucleoside analogs and exploring the biochemical and physiological effects of 2'-Deoxycytidine5'-monophosphate hydrate; 98%. Additionally, researchers are exploring the use of 2'-Deoxycytidine5'-monophosphate hydrate; 98% in gene therapy, drug development, and cancer research. Other future directions for 2'-Deoxycytidine5'-monophosphate hydrate; 98% research include the development of new methods for the synthesis of DNA and RNA and the exploration of the effects of 2'-Deoxycytidine5'-monophosphate hydrate; 98% on gene expression and regulation.
合成法
DCMP hydrate is synthesized through the reaction of cytidine and phosphoric acid. The reaction results in the formation of a cytosine-phosphate ester, which is then hydrolyzed to form the 2'-Deoxycytidine5'-monophosphate hydrate; 98% hydrate. The reaction is catalyzed by an enzyme, such as phosphotransferase. The reaction is typically carried out in aqueous solution at a temperature of approximately 25°C.
特性
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H2/t5-,6+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWIFDUTIZRANG-OERIEOFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)
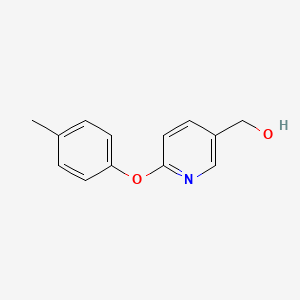
![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)
